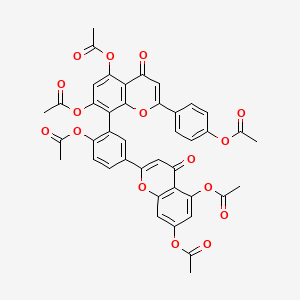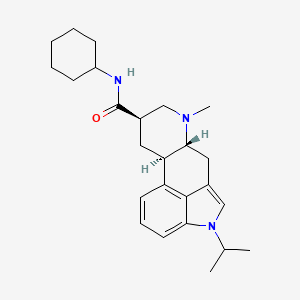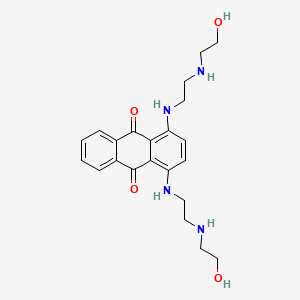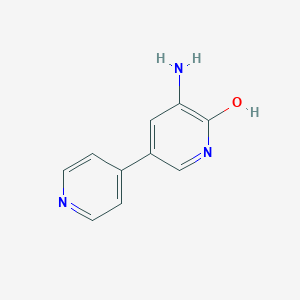
Amrinon
Übersicht
Beschreibung
Amrinon, auch bekannt als Inthis compound, ist ein Pyridin-Phosphodiesterase-3-Inhibitor. Es wird hauptsächlich als positiv inotropes Mittel und Vasodilatator zur Behandlung von Herzinsuffizienz eingesetzt. This compound erhöht die Kontraktionskraft des Herzmuskels und erweitert die Blutgefäße, wodurch die Herzleistung verbessert und die Belastung des Herzens verringert wird .
Herstellungsmethoden
This compound kann über verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 3,4’-Bipyridin mit Ammoniak in Gegenwart eines Reduktionsmittels. Die Reaktionsbedingungen umfassen typischerweise erhöhte Temperaturen und Drücke, um die Bildung des gewünschten Produkts zu ermöglichen. Industrielle Produktionsmethoden beinhalten oft die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, wobei zusätzliche Reinigungsschritte die Reinheit des Endprodukts gewährleisten .
Wissenschaftliche Forschungsanwendungen
Amrinon hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung in Studien zu Phosphodiesterase-Inhibitoren und deren Auswirkungen auf die cAMP-Spiegel (cyclisches Adenosinmonophosphat) verwendet.
Biologie: this compound wird in der Forschung zur Herzmuskelphysiologie und den Mechanismen der Herzinsuffizienz verwendet. Es wird auch hinsichtlich seiner Auswirkungen auf die glatte Gefäßmuskulatur und die Thrombozytenfunktion untersucht.
Medizin: this compound wird in der klinischen Forschung zur Entwicklung neuer Behandlungen für Herzinsuffizienz und andere Herz-Kreislauf-Erkrankungen eingesetzt. Es wird auch hinsichtlich seines potenziellen Einsatzes bei der Behandlung anderer Erkrankungen wie pulmonaler Hypertonie untersucht.
Industrie: this compound wird in der pharmazeutischen Industrie als Wirkstoff in Medikamenten gegen Herzinsuffizienz eingesetzt. .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym Phosphodiesterase 3 (PDE3) hemmt. Diese Hemmung führt zu einem Anstieg der intrazellulären Spiegel von cyclischem Adenosinmonophosphat (cAMP) und cyclischem Guanosinmonophosphat (cGMP). Die erhöhten cAMP-Spiegel führen zu einem erhöhten Kalziumeinstrom in die Herzzellen und verstärken die Kontraktionskraft (positiv inotrope Wirkung). Zusätzlich führen die erhöhten cGMP-Spiegel zu einer Entspannung der glatten Gefäßmuskulatur, was zu einer Vasodilatation führt .
Wirkmechanismus
Target of Action
Amrinone, also known as inamrinone, primarily targets phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes . These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for intracellular signaling .
Mode of Action
Amrinone acts as a PDE3 inhibitor, leading to an increase in cAMP and cGMP levels . This increase results in an enhanced calcium influx similar to that caused by beta-agonists, leading to an increased inotropic effect . In other words, it enhances the force of heart muscle contraction.
Biochemical Pathways
The increase in cAMP and cGMP levels due to PDE3 inhibition by amrinone affects several biochemical pathways. In cardiac muscle cells, the elevated cAMP levels enhance the activity of protein kinase A (PKA). PKA then improves the calcium inward current through L-type calcium channels, leading to calcium-induced calcium release from the sarcoplasmic reticulum . This process triggers a calcium spark that initiates the contraction of the heart muscle, resulting in an inotropic effect .
Pharmacokinetics
Amrinone exhibits a volume of distribution of 1.2 L/kg in normal volunteers . It is bound to proteins at a rate of 10 to 49% . The drug is metabolized in the liver, and the primary route of excretion is via the urine as both amrinone and several metabolites . The half-life of amrinone is reported to be between 5 to 8 hours .
Result of Action
The molecular and cellular effects of amrinone’s action primarily involve the enhancement of cardiac muscle contraction. By inhibiting PDE3, amrinone increases the levels of cAMP and cGMP, leading to an increase in calcium influx . This influx triggers the contraction of cardiac muscle cells, resulting in a positive inotropic effect . This means that amrinone enhances the force of heart muscle contraction, which can be beneficial in conditions like congestive heart failure .
Biochemische Analyse
Biochemical Properties
Amrinone plays a crucial role in biochemical reactions by inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE3, amrinone increases the levels of cAMP and cGMP, leading to enhanced calcium ion influx into cardiac cells. This results in increased cardiac contractility and vasodilation . Amrinone interacts with various biomolecules, including cAMP-specific 3’,5’-cyclic phosphodiesterase 3 and 4, and cGMP-inhibited 3’,5’-cyclic phosphodiesterase A and B .
Cellular Effects
Amrinone affects various types of cells and cellular processes. In cardiac myocytes, it increases the intracellular concentration of cAMP, which activates protein kinase A (PKA). PKA phosphorylates L-type calcium channels, enhancing calcium influx and promoting calcium-induced calcium release from the sarcoplasmic reticulum. This leads to increased cardiac contractility . Additionally, amrinone induces vasodilation in vascular smooth muscle cells by increasing cAMP levels, which facilitates calcium uptake by the sarcoplasmic reticulum and decreases calcium availability for contraction .
Molecular Mechanism
The molecular mechanism of amrinone involves the inhibition of PDE3, resulting in elevated levels of cAMP and cGMP. This increase in cyclic nucleotides enhances calcium influx into cardiac cells, similar to the effect of beta-agonists, leading to a positive inotropic effect . In vascular smooth muscle cells, the elevated cAMP levels promote vasodilation by facilitating calcium uptake by the sarcoplasmic reticulum and reducing calcium availability for contraction . Amrinone also phosphorylates and deactivates phospholambans, which inhibit the sarcoplasmic reticulum calcium ATPase (SERCA), promoting arterial relaxation and producing a lusitropic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of amrinone have been observed to change over time. Amrinone is metabolized hepatically and excreted primarily via urine and feces . Its half-life ranges from 5 to 8 hours . Long-term studies have shown that amrinone can lead to cardiac arrhythmias, thrombocytopenia, and abnormal liver function tests . The stability and degradation of amrinone in vitro and in vivo settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of amrinone vary with different dosages in animal models. In New Zealand white rabbits, high oral doses of amrinone have been shown to produce fetal skeletal and gross external malformations . In rats, intravenous administration of amrinone at maximum doses did not result in malformations . The therapeutic dosage range for amrinone is 0.5-7 mcg/mL, with higher doses potentially leading to toxic effects such as arrhythmias and thrombocytopenia .
Metabolic Pathways
Amrinone is metabolized primarily in the liver through conjugation pathways, resulting in metabolites such as N-glycolate, N-acetate, N-glucuronide, and O-glucuronide . These metabolites are excreted via urine and feces . The inhibition of PDE3 by amrinone affects metabolic flux by increasing cAMP and cGMP levels, which in turn influence calcium handling and cardiac contractility .
Transport and Distribution
Amrinone is transported and distributed within cells and tissues through various mechanisms. It has a volume of distribution of 1.2 L/kg in normal volunteers and exhibits protein binding ranging from 10 to 49% . The primary route of excretion is via urine, with both amrinone and its metabolites being excreted . The distribution of amrinone within tissues is influenced by its interaction with transporters and binding proteins .
Subcellular Localization
The subcellular localization of amrinone is primarily within the cytoplasm, where it exerts its effects on PDE3 and calcium handling. Amrinone’s activity is influenced by its interaction with phospholambans and the sarcoplasmic reticulum calcium ATPase (SERCA), which are localized within the sarcoplasmic reticulum . The targeting signals and post-translational modifications of amrinone direct it to specific compartments, enhancing its efficacy in promoting cardiac contractility and vasodilation .
Vorbereitungsmethoden
Amrinone can be synthesized through various synthetic routes. One common method involves the reaction of 3,4’-bipyridine with ammonia in the presence of a reducing agent. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions, with additional purification steps to ensure the final product’s purity .
Analyse Chemischer Reaktionen
Amrinon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden. Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Die Reduktion von this compound kann zur Bildung reduzierter Derivate führen. Reduktionsmittel wie Natriumborhydrid werden üblicherweise verwendet.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Pyridinring durch andere Gruppen ersetzt werden. Häufig verwendete Reagenzien sind Halogene und Nucleophile.
Hydrolyse: this compound kann unter sauren oder basischen Bedingungen hydrolysiert werden, um seine Bestandteile zu bilden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel führt die Oxidation typischerweise zur Bildung hydroxylierter oder carboxylierter Derivate .
Vergleich Mit ähnlichen Verbindungen
Amrinon wird oft mit anderen Phosphodiesterase-Inhibitoren wie Milrinon, Enoximon und Piroximon verglichen. Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihren pharmakokinetischen Eigenschaften und klinischen Anwendungen. Zum Beispiel:
Milrinon: Ähnlich wie this compound ist Milrinon ein Phosphodiesterase-3-Inhibitor, der zur Behandlung von Herzinsuffizienz eingesetzt wird.
Piroximon: Piroximon ist ebenfalls ein Phosphodiesterase-3-Inhibitor mit ähnlichen Wirkungen auf die Herzmuskelkontraktilität und Vasodilatation.
Die Einzigartigkeit von this compound liegt in seinem spezifischen pharmakokinetischen Profil und seinem Einsatz sowohl bei akuter als auch bei chronischer Herzinsuffizienz .
Eigenschaften
IUPAC Name |
3-amino-5-pyridin-4-yl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLQIBCLLYYYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022603 | |
| Record name | Amrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4), 5.60e+00 g/L | |
| Record name | SID11533005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Amrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Amrinone is a phosphodiesterase inhibitor (PDE3), resulting in increased cAMP and cGMP which leads to an increase in the calcium influx like that caused by beta-agonists resulting in increased inotropic effect. | |
| Record name | Amrinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60719-84-8 | |
| Record name | Amrinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60719-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inamrinone [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amrinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | inamrinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amrinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INAMRINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUT23379TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
294-297, 295 °C | |
| Record name | Amrinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Amrinone?
A1: Amrinone acts primarily by inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP) [, , ]. This inhibition leads to an increase in intracellular cAMP levels [].
Q2: What are the downstream effects of increased cAMP levels mediated by Amrinone?
A2: Elevated cAMP levels enhance myocardial contractility (positive inotropic effect) [, ] and induce vasodilation [, ], particularly in pulmonary vessels [].
Q3: How does Amrinone compare to digitalis in terms of its effects on cardiac muscle?
A4: While both Amrinone and digitalis exert positive inotropic effects, their mechanisms differ. Unlike digitalis, Amrinone does not induce oscillatory afterpotentials or aftercontractions in cardiac tissues, suggesting distinct mechanisms influencing contractility [].
Q4: What is the molecular formula and weight of Amrinone?
A6: The molecular formula of Amrinone is C12H9N3O and its molecular weight is 211.22 g/mol [].
Q5: Is there any spectroscopic data available for Amrinone?
A7: Yes, vibrational spectroscopic data, including FTIR and Raman spectra, have been used to characterize Amrinone [, ]. These studies provide insights into the vibrational modes and structural features of the molecule.
Q6: What is the elimination half-life of Amrinone?
A8: The elimination half-life of Amrinone varies with age. In neonates, it is approximately 10.7 hours, while in infants, it is around 6.1 hours []. In adults, the half-life ranges from 2.6 to 4.1 hours [, ].
Q7: Does the route of administration affect Amrinone pharmacokinetics?
A9: Yes, administering Amrinone into the cardiopulmonary bypass (CPB) circuit results in a half-life of approximately 3.5 hours [].
Q8: How is Amrinone metabolized?
A10: Amrinone is primarily metabolized in the liver via N-acetylation, forming N-acetylamrinone. It also undergoes N-glycosylation, resulting in N-glycolylamrinone [].
Q9: What is the impact of renal function on Amrinone elimination?
A12: Amrinone is primarily excreted unchanged through the kidneys. Therefore, patients with renal impairment may experience drug accumulation and require dosage adjustments [, ].
Q10: Are there any age-related differences in Amrinone pharmacokinetics?
A13: Yes, neonates eliminate Amrinone at a slower rate compared to infants, primarily due to immature renal function [].
Q11: Has Amrinone demonstrated efficacy in reversing anesthetic-induced myocardial depression?
A14: Yes, studies in animal models demonstrate that Amrinone can effectively reverse the negative inotropic effects of volatile anesthetics like isoflurane and halothane [].
Q12: What are the effects of Amrinone on right ventricular function?
A15: Amrinone improves right ventricular function primarily by reducing afterload, leading to decreased right ventricular end-systolic volume and increased ejection fraction [].
Q13: How does Amrinone affect myocardial oxygen consumption?
A17: While Amrinone's positive inotropic effects might suggest increased oxygen demand, it often leads to a net decrease in myocardial oxygen consumption [, , ]. This beneficial effect is attributed to its vasodilatory properties, which reduce preload and afterload, thereby lowering myocardial work.
Q14: Does Amrinone influence infarct size following coronary artery occlusion?
A18: Contrary to concerns that its inotropic effects might worsen ischemia, studies demonstrate that Amrinone does not increase infarct size after coronary artery occlusion and reperfusion in dogs [].
Q15: Are there any known drug interactions with Amrinone?
A20: Amrinone exhibits additive inotropic effects when combined with dobutamine in patients with heart failure [, ]. This combination may provide enhanced therapeutic benefits compared to either drug alone.
Q16: Does the development of tolerance or resistance to Amrinone occur?
A21: Tachyphylaxis to Amrinone has not been observed in clinical settings [].
Q17: Are there known biomarkers for predicting Amrinone efficacy?
A24: While the research doesn't identify specific biomarkers for Amrinone efficacy, it suggests that monitoring plasma concentrations can be helpful in guiding dosage adjustments to achieve therapeutic levels [].
Q18: What analytical methods are commonly employed for Amrinone quantification?
A25: High-performance liquid chromatography (HPLC) is a widely used technique for measuring Amrinone concentrations in plasma [].
Q19: What is known about the material compatibility and stability of Amrinone?
A19: The provided research papers do not offer specific details regarding Amrinone's material compatibility or stability under various conditions.
Q20: Does Amrinone possess catalytic properties?
A20: The research does not indicate any inherent catalytic properties associated with Amrinone.
Q21: Have computational chemistry and modeling been applied to Amrinone research?
A28: Yes, molecular docking studies have been performed to investigate Amrinone's interaction with its target, PDE3, and to explore its potential binding affinity to other proteins and receptors [, ].
Q22: How do structural modifications of Amrinone affect its activity, potency, and selectivity?
A22: The provided research does not delve into structure-activity relationship (SAR) studies of Amrinone and its analogs.
Q23: What are the recommended formulations and storage conditions to maintain Amrinone stability?
A23: The research papers provided do not offer specific information on Amrinone formulation or storage recommendations.
Q24: What are the SHE regulations and guidelines related to Amrinone?
A24: The provided research papers primarily focus on the pharmacological and clinical aspects of Amrinone and do not delve into specific SHE regulations.
Q25: Are there any known cross-resistance mechanisms associated with Amrinone?
A25: The provided research does not discuss cross-resistance mechanisms related to Amrinone.
Q26: What is the long-term safety profile of Amrinone?
A26: The provided research primarily focuses on the short-term effects of Amrinone, and information regarding its long-term safety profile is limited.
Q27: Does Amrinone have any known effects on drug transporters or drug-metabolizing enzymes?
A27: The provided research does not offer specific details regarding Amrinone's interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.
Q28: Is there information available about the biocompatibility, biodegradability, environmental impact, and recycling of Amrinone?
A28: The provided research papers primarily focus on Amrinone's pharmacological and clinical aspects and do not provide insights into its biocompatibility, biodegradability, environmental impact, or recycling.
Q29: Are there any cost-effective alternatives or substitutes for Amrinone?
A29: The research provided does not directly compare Amrinone with alternative treatments in terms of cost-effectiveness.
Q30: How has Amrinone research evolved over time, and what are the key milestones?
A37: Amrinone research has evolved from initial investigations of its inotropic and vasodilatory effects [] to exploring its potential applications in various clinical settings, including heart failure, pulmonary hypertension, and low cardiac output syndrome.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
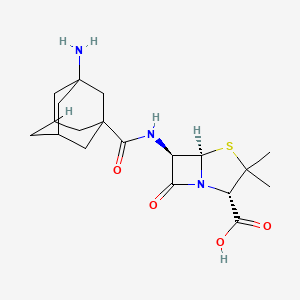
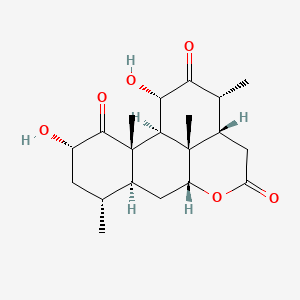
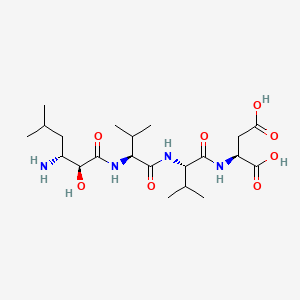
![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)
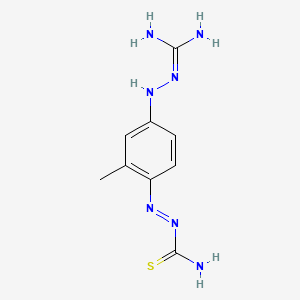
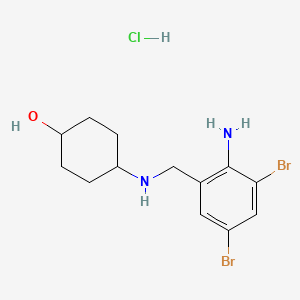
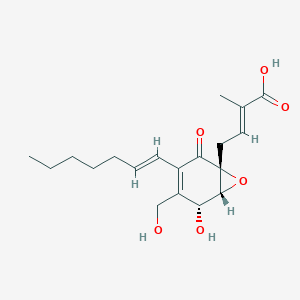
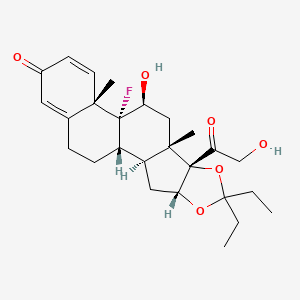
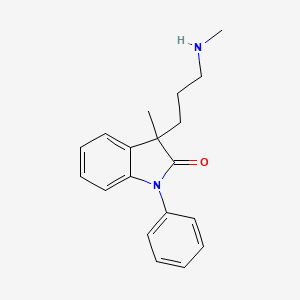
![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)
